molecular formula C12H15NO4 B4055694 2-(dimethylamino)-1-methyl-2-oxoethyl 4-hydroxybenzoate

2-(dimethylamino)-1-methyl-2-oxoethyl 4-hydroxybenzoate

Cat. No.: B4055694
M. Wt: 237.25 g/mol
InChI Key: QDOJPBINLADARJ-UHFFFAOYSA-N
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Description

2-(dimethylamino)-1-methyl-2-oxoethyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.10010796 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their 4-N-[2-(dimethylamino)ethyl]carboxamides were synthesized. These compounds exhibited potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds demonstrated IC(50) values less than 10 nM, with significant in vivo effectiveness against subcutaneous colon 38 tumors in mice (Deady et al., 2003); (Deady et al., 2005).

Solid-State Characterization of Local Anaesthetics

Studies on hydroxyprocaine hydrochloride, tetracaine hydrochloride, and hydroxytetracaine hydrochloride revealed the formation of hydrated crystals of these local anaesthetic drugs. These studies utilized thermal analysis, vibrational spectroscopic methods, powder X-ray diffractometry, solid-state NMR, and water sorption/desorption analysis to evaluate the stability of the hydrated solid phases (Schmidt & Schwarz, 2006).

Fluorescent Probes for Carbon Dioxide Detection

Novel fluorescent probes with aggregation-enhanced emission (AEE) features were developed for the quantitative detection of low levels of carbon dioxide in gas mixtures. These compounds, including 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, demonstrated selective, fast, and iterative responses to carbon dioxide, making them promising for biological and medical applications (Wang et al., 2015).

Properties

IUPAC Name

[1-(dimethylamino)-1-oxopropan-2-yl] 4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(11(15)13(2)3)17-12(16)9-4-6-10(14)7-5-9/h4-8,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJPBINLADARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)OC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.